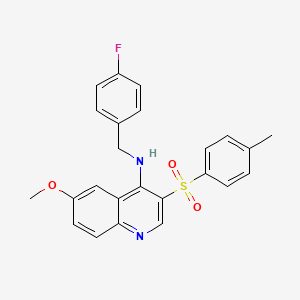
N-(4-fluorobenzyl)-6-methoxy-3-tosylquinolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(4-fluorobenzyl)-6-methoxy-3-tosylquinolin-4-amine” is a complex organic molecule. It contains a fluorobenzyl group, a methoxy group, a tosyl group, and a quinolin-4-amine group . These groups are common in many pharmaceuticals and other biologically active compounds .
Synthesis Analysis
The synthesis of similar compounds often involves reactions with amines and carboxylic acids . For example, a Schiff base compound was synthesized by the chemical reaction of benzylamine and 4-carboxybenzaldehyde in ethanol .
Molecular Structure Analysis
The molecular structure of similar compounds can be determined using techniques such as X-ray crystallography . For example, a novel Schiff base compound was synthesized and its structure was verified using single-crystal X-ray diffraction .
Chemical Reactions Analysis
The chemical reactions of similar compounds can be complex and varied. For example, phosphorus-nitrogen compounds have been synthesized from hexachlorocyclotriphosphazene and N-alkyl-N’-mono(4-fluorobenzyl)diamines .
Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds can be analyzed using various techniques, including nuclear magnetic resonance (NMR) spectroscopy . For example, fluorine-19 NMR can provide a wealth of molecular structure information as well as its associated chemical environment .
Applications De Recherche Scientifique
Synthesis and Evaluation in Drug Discovery
Research has explored the synthesis and evaluation of derivatives related to N-(4-fluorobenzyl)-6-methoxy-3-tosylquinolin-4-amine, particularly focusing on their potential as anti-tubercular agents. One study systematically examined segments of the molecule to explore structure-activity relationships influencing potency against Mycobacterium tuberculosis. The study found key activity determinants in the molecule's structure, demonstrating its potential as a lead candidate for tuberculosis drug discovery (Odingo et al., 2014).
Fluorescent Labeling and Imaging Applications
Another avenue of research has focused on the fluorescence properties of related quinoline derivatives for biomedical analysis. For instance, the study on 6-methoxy-4-quinolone, an oxidation product derived from a similar structural framework, revealed its strong fluorescence and stability in a wide pH range, making it a valuable fluorescent labeling reagent for biomedical analyses (Hirano et al., 2004).
Antimycobacterial and Anticancer Potential
Further research into quinoline derivatives has demonstrated significant antimycobacterial and anticancer activities. One study synthesized and evaluated newer quinoline carboxylic acids, showing potent in vitro and in vivo activity against Mycobacterium tuberculosis and suggesting the compound's utility in antimycobacterial therapy (Senthilkumar et al., 2008). Additionally, the synthesis of 4-aminoquinoline derivatives and their cytotoxic effects on human breast tumor cell lines have identified compounds with potent anticancer activity, highlighting the chemical framework's potential in developing new anticancer agents (Zhang et al., 2007).
Mécanisme D'action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-(4-fluorobenzyl)-6-methoxy-3-tosylquinolin-4-amine . Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and its overall stability.
Safety and Hazards
Propriétés
IUPAC Name |
N-[(4-fluorophenyl)methyl]-6-methoxy-3-(4-methylphenyl)sulfonylquinolin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN2O3S/c1-16-3-10-20(11-4-16)31(28,29)23-15-26-22-12-9-19(30-2)13-21(22)24(23)27-14-17-5-7-18(25)8-6-17/h3-13,15H,14H2,1-2H3,(H,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUMNYGSFLRYCSD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2NCC4=CC=C(C=C4)F)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![8-[(2-hydroxypropyl)sulfanyl]-1,3-dimethyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2371345.png)
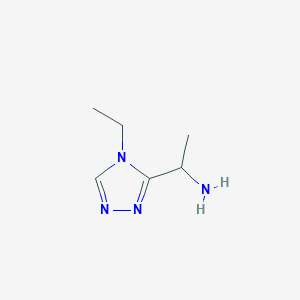
![2-[(3S)-oxolan-3-yl]oxyacetic acid](/img/structure/B2371349.png)
![2-[4-(1-Aminoethyl)phenyl]-4-methyl-1lambda6,2-thiazolidine-1,1-dione hydrochloride](/img/structure/B2371351.png)
![2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2371354.png)
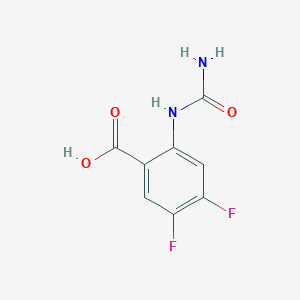
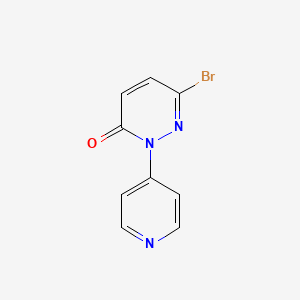
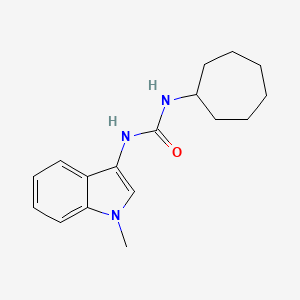
![N-(3,5-dimethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2371361.png)
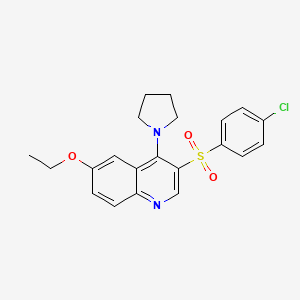
![2-chloro-N-[2-(cyclohexen-1-yl)ethyl]propanamide](/img/structure/B2371363.png)
![2-[4-(3-Methylphenyl)piperazin-1-yl]ethanamine](/img/structure/B2371364.png)
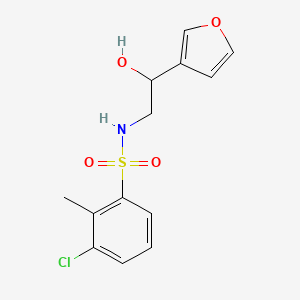
![1-{2-[4-(Trifluoromethyl)pyrimidin-2-yl]pyrrolidin-1-yl}prop-2-en-1-one](/img/structure/B2371368.png)
